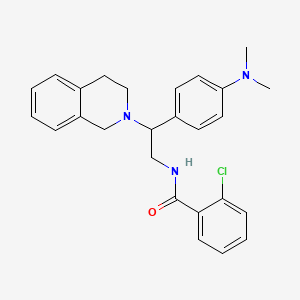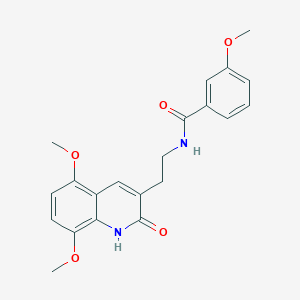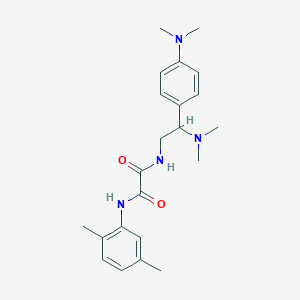
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is a complex organic compound featuring a benzamide core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation typically involves multi-step synthesis, starting from simple aromatic compounds.
Steps often include Friedel-Crafts acylation, followed by substitution reactions to introduce chlorine and amine functionalities.
Industrial Production Methods
For large-scale production, automated systems and continuous flow chemistry can be employed to ensure efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Can be reduced, potentially altering its activity or stability.
Substitution: : Chlorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents: Potassium permanganate for oxidation, sodium borohydride for reduction.
Conditions: Vary based on desired reaction, often involving specific pH levels and temperatures.
Major Products
Oxidation typically yields sulfoxides or sulfones.
Reduction can lead to alcohols or amines, depending on the specific reduction pathway.
Aplicaciones Científicas De Investigación
Chemistry
Serves as an intermediate in the synthesis of more complex molecules. Biology :
Investigated for its potential interactions with biological receptors. Medicine :
Explored for possible therapeutic effects, including antimicrobial and anticancer properties. Industry :
Used in the synthesis of dyes, pigments, and possibly polymers.
Mecanismo De Acción
Mechanism
Interacts with specific molecular targets, such as enzymes or receptors, altering their activity. Molecular Targets and Pathways :
The exact pathways depend on its application; for therapeutic use, it may inhibit or activate specific biological pathways.
Comparación Con Compuestos Similares
Comparison
Similar compounds include other benzamides and isoquinoline derivatives.
Similar Compounds
N-Benzylbenzamide
2-Chloro-N-(2-(dimethylamino)ethyl)benzamide
This article should provide a solid overview of 2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide, covering its synthesis, reactions, applications, and comparisons. Dive in and explore the fascinating world of organic chemistry!
Propiedades
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O/c1-29(2)22-13-11-20(12-14-22)25(17-28-26(31)23-9-5-6-10-24(23)27)30-16-15-19-7-3-4-8-21(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQIZQXSTJWMJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Cl)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2417155.png)
![N-[2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2417156.png)
![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2417157.png)



![(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2417163.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2417165.png)
![3-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2417166.png)

![5-[3-(benzyloxy)-2-thienyl]-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2417168.png)

